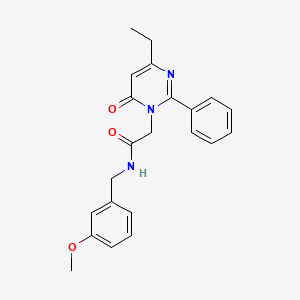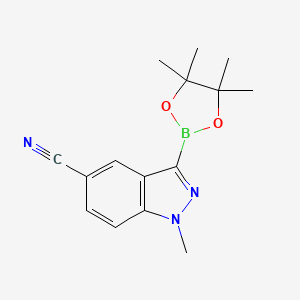![molecular formula C21H15F2N3O2S2 B2714606 2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide CAS No. 1252824-76-2](/img/structure/B2714606.png)
2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15F2N3O2S2 and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
Research has identified compounds structurally related to "2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide" as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing significant potency. The classical and nonclassical antifolates synthesized exhibit a broad range of inhibitory activities, with some demonstrating potent dual inhibitory activities against human TS and DHFR. This dual inhibitory action positions these compounds as potential candidates for antitumor and antimicrobial applications, highlighting their versatility in scientific research (Gangjee et al., 2008).
Crystal Structure and Molecular Conformation
Studies on compounds with similar chemical frameworks have examined their crystal structures to understand the molecular conformation and interactions. These investigations reveal insights into the folded conformation of the molecules, the inclination angles between the pyrimidine and benzene rings, and the intramolecular and intermolecular hydrogen bonding. Such structural elucidations are vital for designing molecules with enhanced bioactivity and specificity (Subasri et al., 2017).
Anticancer Activity
Research into derivatives of "this compound" has demonstrated their potential in anticancer applications. Certain synthesized compounds have been tested for their cytotoxic effects against leukemia cell lines, with findings suggesting significant potency and selectivity. This underscores the compound's role in the development of novel anticancer agents, offering a promising avenue for future cancer therapy research (Horishny et al., 2021).
GPR119 Agonist for Diabetes Mellitus Treatment
Further optimization and synthesis efforts have led to the identification of fused-pyrimidine derivatives as potent GPR119 agonists. These compounds, including variations of the core chemical structure under discussion, have shown extremely potent agonistic activity and improved glucose tolerance in mice models. This highlights the compound's potential in exploring therapeutic agents for treating type 2 diabetes mellitus, marking a significant step forward in diabetes research (Negoro et al., 2012).
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S2/c22-14-6-7-15(23)17(10-14)24-18(27)12-30-21-25-16-8-9-29-19(16)20(28)26(21)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAVZJLKKLPEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)
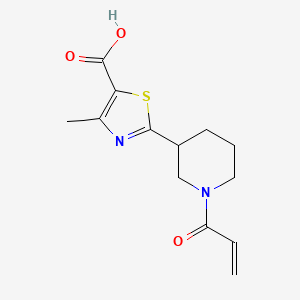
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)
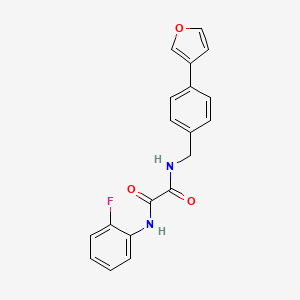
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)
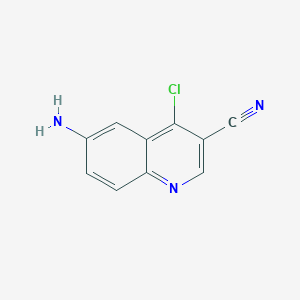
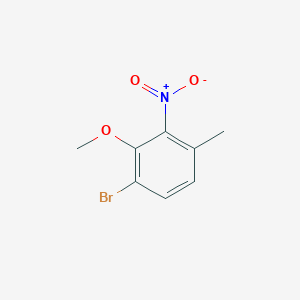
![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)
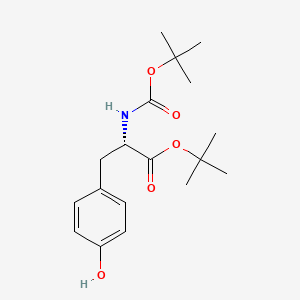
![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)
